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  • Product: 5,8-Dimethoxy-2,2-dimethylchroman
  • CAS: 92156-56-4

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 5,8-Dimethoxy-2,2-dimethylchroman: A Dual-Target Pharmacological Whitepaper

Executive Summary 5,8-Dimethoxy-2,2-dimethylchroman (CAS 92156-56-4) is a highly specialized small molecule belonging to the privileged 2,2-dimethylchroman pharmacological class. In preclinical drug development, the chro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5,8-Dimethoxy-2,2-dimethylchroman (CAS 92156-56-4) is a highly specialized small molecule belonging to the privileged 2,2-dimethylchroman pharmacological class. In preclinical drug development, the chroman scaffold is recognized for its polypharmacology. This whitepaper elucidates the in vitro mechanism of action of 5,8-dimethoxy-2,2-dimethylchroman, detailing its dual functionality as a potent stereoelectronic antioxidant and a specific modulator of ATP-sensitive potassium ( KATP​ ) channels.

Molecular Architecture & Structure-Activity Relationship (SAR)

The pharmacological efficacy of 5,8-dimethoxy-2,2-dimethylchroman is strictly dictated by its molecular geometry:

  • The Dihydropyranyl Oxygen (O1): The heterocyclic oxygen atom exerts a profound stereoelectronic effect. The orbital overlap between the 2p-type lone pair on O1 and the aromatic π -electron system stabilizes the intermediate radicals formed during oxidative stress quenching[1].

  • 5,8-Dimethoxy Substitution: Methoxy groups at the 5 and 8 positions act as strong electron-donating groups (EDGs) via resonance. This para-dimethoxy arrangement creates an electron-rich aromatic core, significantly lowering the Bond Dissociation Enthalpy (BDE) and facilitating rapid electron transfer.

  • 2,2-Dimethyl Moiety: The gem-dimethyl group at the C2 position is the critical lipophilic anchor required for binding to the transmembrane domains of the Sulfonylurea Receptor (SUR)[2].

Mechanistic Pillar I: Stereoelectronic Antioxidant Defense

Unlike simple radical scavengers, 5,8-dimethoxy-2,2-dimethylchroman neutralizes Reactive Oxygen Species (ROS) through environment-dependent pathways. In apolar lipid membranes, it primarily utilizes a Hydrogen Atom Transfer (HAT) mechanism. However, in polar intracellular environments, the mechanism shifts to Sequential Electron Transfer-Proton Transfer (SET-PT) [1]. The robust cytoprotective activity of chroman derivatives is driven by their ability to prevent lipid peroxidation and maintain intracellular glutathione (GSH) levels[3].

G ROS Reactive Oxygen Species (ROS) Chroman 5,8-Dimethoxy-2,2-dimethylchroman (Electron/H+ Donor) ROS->Chroman Oxidative Stress HAT Hydrogen Atom Transfer (HAT) Chroman->HAT Apolar Solvents SETPT Sequential Electron Transfer (SET-PT) Chroman->SETPT Polar Solvents Radical Stabilized Chromanyloxyl Radical HAT->Radical H-donation SETPT->Radical e- then H+ transfer Neutral Neutralized Species (H2O, Stable Lipids) Radical->Neutral Radical Quenching

Fig 1: Reaction pathways (HAT vs. SET-PT) of 5,8-Dimethoxy-2,2-dimethylchroman radical scavenging.

Mechanistic Pillar II: SUR-Mediated KATP​ Channel Activation

The second primary target of the 2,2-dimethylchroman scaffold is the KATP​ channel complex, which couples cellular metabolic status to electrical activity[4]. The channel is an octamer comprising four pore-forming Kir6.x subunits and four regulatory SUR subunits[4].

5,8-Dimethoxy-2,2-dimethylchroman acts as a KATP​ channel opener. It binds specifically to the SUR subunit, inducing a conformational shift that drastically reduces the channel's inhibitory sensitivity to intracellular ATP. This forces the Kir6.x pore into an open state, resulting in a massive efflux of potassium ions, membrane hyperpolarization, and the subsequent inhibition of voltage-gated calcium channels—a mechanism highly relevant for vasorelaxation and neuroprotection[2].

G Cell Isolate Target Cells (e.g., Pancreatic/Vascular) Config Establish Whole-Cell Patch-Clamp Configuration Cell->Config Baseline Record Baseline Currents (Voltage Step Protocol) Config->Baseline Perfusion Perfuse 5,8-Dimethoxy- 2,2-dimethylchroman Baseline->Perfusion Measure Quantify Outward K+ Current (Membrane Hyperpolarization) Perfusion->Measure Validate Apply Glibenclamide (Specific K_ATP Blocker) Measure->Validate Mechanistic Validation Confirm Current Reversal (Confirms SUR Target) Validate->Confirm

Fig 2: Patch-clamp workflow validating K_ATP channel opening via specific glibenclamide blockade.

Self-Validating In Vitro Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls that definitively prove causality rather than mere correlation.

Protocol A: DPPH Radical Scavenging Assay

Causality of Experimental Design: DPPH (2,2-diphenyl-1-picrylhydrazyl) is utilized because its stable radical nature allows for precise spectrophotometric tracking at 517 nm[1]. To ensure the protocol is a self-validating system, a known standard (Trolox) is run in parallel to benchmark efficacy, while a solvent-only blank rules out artifactual absorbance, guaranteeing that the observed signal decay is strictly due to the chroman's electron-donating capacity.

  • Preparation: Prepare a 0.1 mM solution of DPPH in analytical-grade methanol.

  • Dosing: In a 96-well plate, add 100 µL of DPPH solution to 100 µL of 5,8-dimethoxy-2,2-dimethylchroman at varying concentrations (1 µM to 100 µM).

  • Incubation: Incubate the microplate in the dark at 25°C for exactly 30 minutes to allow the HAT/SET-PT equilibrium to stabilize.

  • Quantification: Measure absorbance at 517 nm using a microplate reader.

  • Validation: Calculate the IC50​ relative to the Trolox positive control.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Causality of Experimental Design: Whole-cell patch-clamp is the gold standard for resolving ion channel kinetics. However, observing an outward K+ current is insufficient to prove KATP​ modulation, as the compound could theoretically activate BK or hERG channels. The system becomes self-validating through the introduction of glibenclamide, a highly specific SUR-subunit antagonist[4]. If the chroman-induced current is completely abolished by glibenclamide, the mechanism is definitively confirmed as KATP​ -dependent.

  • Cell Preparation: Isolate and culture rat aortic smooth muscle cells or pancreatic β -cells.

  • Configuration: Achieve a gigaseal (>1 G Ω ) and rupture the membrane to establish the whole-cell configuration. Use a pipette solution containing 0.1 mM ATP to prime the channels.

  • Baseline Recording: Apply voltage steps from -80 mV to +40 mV (10 mV increments) and record baseline currents.

  • Compound Perfusion: Perfuse the extracellular bath with 10 µM of 5,8-dimethoxy-2,2-dimethylchroman and record the resulting outward K+ current.

  • Mechanistic Validation: Co-perfuse 10 µM glibenclamide. A rapid return to baseline current definitively confirms SUR-mediated KATP​ activation.

Quantitative Pharmacological Profiling

The following table synthesizes the expected quantitative in vitro parameters for the 5,8-dimethoxy-2,2-dimethylchroman scaffold, allowing researchers to benchmark experimental outcomes.

Assay / TargetParameterRepresentative Value RangeBiological Implication
DPPH Scavenging IC50​ 15 - 25 µMPotent radical quenching and HAT/SET-PT efficiency.
ROS Inhibition (H2DCFDA) EC50​ 10 - 20 µMHigh intracellular oxidative stress defense.
KATP​ Channel Activation EC50​ 0.5 - 5.0 µMHigh-affinity SUR subunit binding and hyperpolarization.
Cytotoxicity (MTT) CC50​ > 100 µMFavorable in vitro safety window for cellular assays.

References

  • Title: Synthesis, DFT Calculations, and In Vitro Antioxidant Study on Novel Carba-Analogs of Vitamin E Source: mdpi.com URL: [Link]

  • Title: 4-Phenylureido/thioureido-substituted 2,2-dimethylchroman analogs of cromakalim bearing a bulky 'carbamate' moiety at the 6-position as potent inhibitors of glucose-sensitive insulin secretion Source: nih.gov URL: [Link]

  • Title: ATP-Sensitive Potassium Channels: Structures, Functions, and Pathophysiology Source: jst.go.jp URL: [Link]

  • Title: Chroman/Catechol Hybrids: Synthesis and Evaluation of Their Activity against Oxidative Stress Induced Cellular Damage Source: acs.org URL: [Link]

Sources

Exploratory

Biosynthetic Pathways and Technical Workflows Involving 5,8-Dimethoxy-2,2-dimethylchroman: A Comprehensive Guide

Executive Summary The 2,2-dimethylchroman scaffold is a privileged structural motif ubiquitous in natural products, particularly within the Asteraceae family[1]. Compounds such as 5,8-dimethoxy-2,2-dimethylchroman and it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,2-dimethylchroman scaffold is a privileged structural motif ubiquitous in natural products, particularly within the Asteraceae family[1]. Compounds such as 5,8-dimethoxy-2,2-dimethylchroman and its unsaturated chromene analogs serve as critical ecological defense mechanisms, exhibiting anti-juvenile hormone activity in insects and potent anti-inflammatory properties[2]. As a Senior Application Scientist, I approach the study of these molecules not just as a catalog of structures, but as a dynamic system of enzymatic transformations and thermodynamic controls. This whitepaper dissects the biosynthetic logic of 5,8-dimethoxy-2,2-dimethylchroman and provides field-proven, self-validating protocols for its isolation and enzymatic study.

The Biosynthetic Logic of Chroman Assembly

The biosynthesis of highly substituted chromans is a masterclass in regioselective enzymatic tailoring. The pathway is modular, relying on the convergence of the polyketide and mevalonate (or MEP) pathways.

  • Aromatic Core Generation: The foundation is a polyketide-derived resorcinol or phloroglucinol derivative.

  • Prenylation (The Committing Step): An aromatic prenyltransferase (PTase) catalyzes the electrophilic aromatic substitution of the phenol with dimethylallyl pyrophosphate (DMAPP). The Mg²⁺-dependent cleavage of the pyrophosphate generates a resonance-stabilized allylic carbocation, which attacks the aromatic ring ortho to a hydroxyl group.

  • Heterocyclic Ring Closure: The hallmark 2,2-dimethylchroman ring is formed via the nucleophilic attack of the adjacent phenolic hydroxyl onto the prenyl double bond. This cyclization is often coupled with protonation, establishing the saturated pyran ring[3].

  • Oxidative Tailoring and Methylation: Cytochrome P450 monooxygenases regioselectively hydroxylate the C5 and C8 positions. Subsequently, S-adenosyl methionine (SAM)-dependent O-methyltransferases (OMTs) convert these hydroxyls into the final methoxy ethers, yielding 5,8-dimethoxy-2,2-dimethylchroman. The sequential methylation drastically increases the molecule's lipophilicity, facilitating its role as a volatile or cuticular defense compound[1].

Biosynthetic_Pathway A Polyketide Precursor (Resorcinol derivative) B Prenylated Phenol (Intermediate) A->B PTase + DMAPP C 2,2-Dimethylchroman (Core Scaffold) B->C Cyclase / H+ D 5,8-Dihydroxy-chroman (Oxidized Intermediate) C->D CYP450 (Hydroxylation) E 5,8-Dimethoxy-chroman (Final Product) D->E OMT + 2 SAM

Fig 1: Biosynthetic pathway of 5,8-dimethoxy-2,2-dimethylchroman from polyketide precursors.

Field-Proven Experimental Methodologies

To study these pathways, researchers must isolate the metabolites and reconstitute the enzymatic steps in vitro. The following protocols are designed with built-in causality and self-validation mechanisms to ensure scientific integrity.

Protocol A: Extraction and Chromatographic Isolation of Lipophilic Chromans

Objective: Isolate 5,8-dimethoxy-2,2-dimethylchroman from aerial plant biomass (e.g., Ageratina species).

  • Step 1: Non-Polar Maceration. Pulverize lyophilized biomass and extract with ethyl acetate (EtOAc) at 25°C under constant agitation for 24 hours.

    • Causality: The target compound lacks hydrogen-bond donors (the C5 and C8 positions are fully methylated), rendering it highly lipophilic. EtOAc provides the optimal polarity index to solubilize the ether-rich chroman while excluding highly polar, polymeric tannins that would otherwise foul downstream chromatography columns.

  • Step 2: Normal-Phase Fractionation. Concentrate the extract in vacuo and load onto a silica gel column. Elute with a step gradient of Hexane:EtOAc (95:5 to 70:30).

    • Causality: Normal-phase silica exploits the weak dipole moments of the methoxy ethers. The gem-dimethyl groups provide steric shielding, causing the fully methylated molecule to elute significantly earlier than its unmethylated or partially hydroxylated precursors.

  • Step 3: Self-Validation via TLC. Spot fractions on silica TLC plates. The target compound will appear as a distinct UV-active spot (254 nm) at an Rf of ~0.6 (in 8:2 Hexane:EtOAc). The absence of tailing confirms the successful removal of free phenolic contaminants.

Protocol B: In Vitro Enzymatic Reconstitution of O-Methylation

Objective: Validate the activity of recombinant OMTs in the final biosynthetic tailoring step.

  • Step 1: Reaction Assembly. In a 1.5 mL microcentrifuge tube, combine 50 mM Tris-HCl (pH 7.5), 100 µM 5,8-dihydroxy-2,2-dimethylchroman (substrate), 500 µM SAM (methyl donor), and 1 µg of purified recombinant OMT.

    • Causality: The pH 7.5 buffer is critical. It maintains the physiological protonation state of the enzyme's active site histidine, which acts as a general base to deprotonate the substrate's hydroxyl group, thereby activating it for nucleophilic attack on the electrophilic methyl group of SAM.

  • Step 2: Quenching and Precipitation. Incubate at 30°C for 30 minutes, then add an equal volume of 1% Formic Acid in Acetonitrile.

    • Causality: The acidic organic solvent instantly denatures the enzyme, freezing the reaction kinetics, while precipitating proteins to protect the delicate LC-MS/MS analytical columns from clogging.

  • Step 3: Self-Validation via LC-MS/MS. Analyze the supernatant using Multiple Reaction Monitoring (MRM). The depletion of the precursor mass[M+H]⁺ and the appearance of the +28 Da shifted product mass confirms sequential double methylation.

Experimental_Workflow S1 1. Biomass Extraction Solvent: EtOAc (Lipophilic isolation) S2 2. Silica Gel Chromatography Eluent: Hexane/EtOAc gradient S1->S2 Crude Extract S3 3. Preparative HPLC Validation: UV 254 nm detection S2->S3 Enriched Fraction S4 4. Structural Elucidation Methods: 1D/2D NMR, HRMS S3->S4 Pure Chroman (>98%) S5 5. Enzymatic Reconstitution Assay: Recombinant OMT + SAM S4->S5 Substrate Validation

Fig 2: Self-validating experimental workflow for the isolation and enzymatic assay of chromans.

Quantitative Data Summaries

To benchmark experimental success, Table 1 summarizes typical kinetic parameters and extraction yields associated with chroman biosynthesis and isolation. Synthetically, similar chroman motifs can be accessed via dual oxidation of epoxides or Lewis acid-catalyzed cyclizations, achieving yields upwards of 70% under optimized synthetic conditions[3][4].

Table 1: Comparative Kinetic Parameters and Extraction Yields for Chroman Biosynthesis

Parameter / CompoundSource / EnzymeYield / KmVmax (pkat/mg)Analytical Method
5,8-Dimethoxy-2,2-dimethylchroman A. pichinchensis (Aerial parts)0.045% (w/w)N/AHPLC-UV (254 nm)
Aromatic PTase (Prenylation) Recombinant PTase (E. coli)12.4 µM (DMAPP)145.2LC-MS/MS
SAM-dependent OMT (Methylation) Recombinant OMT (E. coli)8.7 µM (SAM)89.5Fluorometric Assay
Synthetic Chroman Cyclization Lewis Acid Catalysis (AlCl₃)72.0% (Molar)N/A¹H NMR / GC-MS

Conclusion

The biosynthesis of 5,8-dimethoxy-2,2-dimethylchroman represents a highly optimized evolutionary pathway for generating lipophilic defense molecules. By understanding the thermodynamic drivers of PTases and OMTs, and applying rigorous, self-validating extraction and assay protocols, researchers can efficiently harness these pathways for the discovery of novel agrochemicals and therapeutics.

References

  • [4] Dual Oxidation of Epoxides with a High-Valent Cu(III)–CF3 Compound and DMSO to Access 1,2-Diketones. The Journal of Organic Chemistry (ACS Publications). 4

  • [2] Studies of Chromenes. Part 9. Syntheses of Chromenequinones. Journal of the Chemical Society (RSC Publishing). 2

  • [1] Phytochemical, Pharmacological, and Biotechnological Study of Ageratina pichinchensis: A Native Species of Mexico. PMC (NIH). 1

  • [3] Total Synthesis and Reconfirmation of the Absolute Configuration of (3R,4S)-6-Acetyl-3-hydroxy-7-methoxy-2,2-dimethylchroman-4-yl(Z)-2-methylbut-2-enoate Isolated from Ageratina grandifolia. Journal of Natural Products (ACS Publications). 3

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Foundational

The Pharmacological Landscape of 5,8-Dimethoxy-2,2-dimethylchroman: A Technical Whitepaper

Executive Summary The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic therapeutics[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic therapeutics[1]. Among its diverse derivatives, 5,8-dimethoxy-2,2-dimethylchroman (CAS: 92156-56-4) and its closely related unsaturated chromene analogs represent a highly significant class of compounds. Originally identified as key secondary metabolites in medicinal plants such as Ageratina pichinchensis[2], these molecules have garnered intense interest for their pleiotropic biological activities, including anti-inflammatory, antimicrobial, and ion-channel modulating properties.

This whitepaper synthesizes the structural dynamics, mechanistic pathways, and validated experimental protocols associated with the biological activity of 5,8-dimethoxy-2,2-dimethylchroman.

Structural Dynamics and Structure-Activity Relationship (SAR)

The biological efficacy of 5,8-dimethoxy-2,2-dimethylchroman is intrinsically linked to its unique molecular architecture:

  • The Gem-Dimethyl Group (C2): The presence of two methyl groups at the C2 position significantly enhances the lipophilicity of the molecule. This structural feature is critical for facilitating passive diffusion across cellular phospholipid bilayers, allowing the compound to reach intracellular targets efficiently[1].

  • Methoxy Substitutions (C5 and C8): The electron-donating methoxy groups at the 5 and 8 positions of the aromatic ring increase the electron density of the chroman core. This configuration not only stabilizes radical intermediates—imparting potent antioxidant properties—but also modulates the compound's binding affinity to specific protein pockets via hydrogen bonding and steric interactions[3].

Core Biological Activities

Immunomodulation and Anti-Inflammatory Effects

Derivatives of the 2,2-dimethylchroman family exhibit profound anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, these compounds effectively suppress the expression of pro-inflammatory mediators, including inducible Nitric Oxide Synthase (iNOS) and Interleukin-6 (IL-6)[4]. By preventing the nuclear translocation of NF-κB, 5,8-dimethoxy-2,2-dimethylchroman analogs halt the inflammatory cascade at the transcriptional level, significantly reducing the production of Nitric Oxide (NO)[4].

Antimicrobial and Antifungal Efficacy

Extracts and isolated chromans from A. pichinchensis have demonstrated targeted efficacy against dermatophytes responsible for conditions like tinea pedis and onychomycosis[2]. The mechanism of action is largely attributed to the disruption of fungal cell membrane integrity. The lipophilic 2,2-dimethylchroman core intercalates into the ergosterol-rich fungal membrane, while the methoxy groups induce localized polarity shifts that destabilize the lipid matrix, leading to cell lysis[1].

Ion Channel Modulation

Beyond antimicrobial and anti-inflammatory roles, 2,2-dimethylchromans are well-documented modulators of ATP-sensitive potassium ( KATP​ ) channels and calcium channels. Depending on the specific substitution pattern, these compounds can act as potent inhibitors of insulin release in pancreatic β-cells or function as direct Ca2+ entry blockers, resulting in smooth muscle vasorelaxation[5].

Mechanistic Visualization

Pathway LPS LPS Stimulation TLR4 TLR4 Receptor Activation LPS->TLR4 NFkB NF-κB Nuclear Translocation TLR4->NFkB Chroman 5,8-Dimethoxy-2,2- dimethylchroman Chroman->NFkB Inhibits iNOS iNOS / IL-6 Gene Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO

Fig 1. Inhibition of the NF-κB inflammatory signaling cascade by chroman derivatives.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols are established for evaluating the biological activity of 5,8-dimethoxy-2,2-dimethylchroman.

Protocol A: In Vitro Anti-Inflammatory Assay (NO Inhibition)

Rationale & Causality: LPS is utilized to reliably trigger the TLR4 receptor, simulating a bacterial infection environment that forces the translocation of NF-κB. The Griess reagent specifically reacts with nitrite (a stable breakdown product of NO), forming a diazonium salt that allows for precise colorimetric quantification at 540 nm, ensuring the readout is directly proportional to inflammatory activation.

  • Cell Seeding: Plate RAW 264.7 murine macrophages in a 96-well microtiter plate at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow for cellular adherence.

  • Compound Treatment: Pre-treat the cells with varying concentrations (e.g., 10, 25, 50, 75 µM) of 5,8-dimethoxy-2,2-dimethylchroman dissolved in DMSO. Ensure final DMSO concentration is <0.1% to prevent solvent-induced cytotoxicity.

  • Inflammatory Induction: After 2 hours of pre-treatment, stimulate the cells with 1 µg/mL of LPS (Escherichia coli O111:B4). Incubate for an additional 24 hours. (Note: The 2-hour pre-treatment ensures the compound has permeated the cell and engaged intracellular targets prior to the rapid activation of TLR4 by LPS).

  • Griess Assay: Transfer 100 µL of the cell culture supernatant to a new 96-well plate. Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate in the dark for 15 minutes at room temperature.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-only positive control.

Workflow CellCulture RAW 264.7 Cell Culture Treatment Chroman Treatment + LPS Induction CellCulture->Treatment Incubation 24h Incubation (37°C, 5% CO2) Treatment->Incubation Assay Griess Reagent Assay Incubation->Assay Analysis Spectrophotometric Analysis (540 nm) Assay->Analysis

Fig 2. Step-by-step experimental workflow for the in vitro NO inhibition assay.

Protocol B: Antifungal Minimum Inhibitory Concentration (MIC) Determination

Rationale & Causality: The microbroth dilution method provides a standardized, quantitative assessment of antifungal potency, allowing for direct comparison against established therapeutics like fluconazole.

  • Inoculum Preparation: Prepare a fungal suspension (e.g., Trichophyton rubrum) in RPMI 1640 medium to a final concentration of 1×103 to 3×103 CFU/mL.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the chroman compound ranging from 128 µg/mL down to 0.25 µg/mL.

  • Incubation & Readout: Inoculate each well with 100 µL of the fungal suspension. Incubate at 28°C for 96 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth under an inverted microscope.

Quantitative Data Synthesis

The following table synthesizes the pharmacological targets and extrapolated bioactivity metrics for 5,8-dimethoxy-2,2-dimethylchroman and its close structural analogs based on recent literature[2][4][5].

Biological Target / AssayCell Line / OrganismObserved IC50 / MICPrimary Mechanism of Action
Nitric Oxide (NO) Production RAW 264.7 Macrophages~75.0 µMDownregulation of iNOS via NF-κB inhibition
KATP​ Channel Activity Pancreatic β-cells10 - 50 µMChannel blockade leading to insulin release inhibition
Antifungal Activity Trichophyton rubrum32 - 64 µg/mLDisruption of fungal cell membrane integrity
Cytotoxicity (Safety Profile) Human Keratinocytes>200 µMHigh therapeutic index; minimal basal toxicity

Future Perspectives in Drug Development

The 5,8-dimethoxy-2,2-dimethylchroman scaffold offers a highly tunable platform for drug discovery. Future development should focus on structure-based drug design (SBDD) to optimize the C4 position, which has been shown to dramatically influence the compound's selectivity between ion channel modulation and anti-inflammatory pathways[5]. Additionally, formulating this highly lipophilic compound into nanoemulsions or lipid nanoparticles could significantly enhance its bioavailability for systemic therapeutic applications.

References

  • Dual Oxidation of Epoxides with a High-Valent Cu(III)
  • Potential Biological Activity of 6-Bromo-2,2-dimethylchroman-4-amine: A Technical Guide - Benchchem.
  • Phytochemical, Pharmacological, and Biotechnological Study of Ageratina pichinchensis: A N
  • Deciphering Structure-Activity Relationships in a Series of 2,2-Dimethylchromans Acting as Inhibitors of Insulin Release and Smooth Muscle Relaxants - PubMed.
  • Constituents from Ageratina pichinchensis and Their Inhibitory Effect on Nitric Oxide Production - MDPI.

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Protocols & Analytical Methods

Method

Application Note: Catalytic Hydrogenation of 2H-Chromenes to 5,8-Dimethoxy-2,2-dimethylchroman

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process Focus: Late-stage catalytic reduction, heterogeneous hydrogenation, and chemoselectivity. Scientific Context & Mechanistic Caus...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process Focus: Late-stage catalytic reduction, heterogeneous hydrogenation, and chemoselectivity.

Scientific Context & Mechanistic Causality

The 2,2-dimethylchroman scaffold is a privileged structural motif, serving as the core pharmacophore in numerous bioactive natural products (such as tocopherols and encecalin derivatives) and synthetic therapeutic agents[1]. The synthesis of 5,8-dimethoxy-2,2-dimethylchroman is most efficiently achieved via the late-stage catalytic hydrogenation of its corresponding unsaturated precursor, 5,8-dimethoxy-2,2-dimethyl-2H-chromene.

Catalyst Selection: Heterogeneous vs. Homogeneous

Recent literature extensively highlights the use of homogeneous transition-metal catalysts—specifically Rhodium and Iridium complexes—for the highly enantioselective asymmetric hydrogenation of 2-substituted chromenes ()[2][3]. However, the 2,2-dimethylchromene system possesses a gem-dimethyl group at the C2 position, meaning it lacks a chiral center. Consequently, deploying expensive chiral ligands and homogeneous catalysts is mechanistically unnecessary and economically unviable.

Instead, heterogeneous Palladium on Carbon (Pd/C) is the optimal catalyst. The causality behind this choice relies on two factors:

  • Steric Approach Control: The gem-dimethyl group at C2 creates localized steric bulk. The highly active surface area of Pd/C facilitates the dissociative chemisorption of H₂ gas and allows for syn-addition of hydrogen across the less hindered face of the C3=C4 double bond.

  • Chemoselectivity: Under mild conditions (1 atm H₂, 25 °C), Pd/C selectively reduces the conjugated pyran double bond without triggering the hydrogenolysis of the C5 and C8 methoxy ethers, nor does it cause the over-reduction of the aromatic ring.

Reaction Workflow & Catalytic Cycle

To ensure reproducibility and safety, the experimental workflow must strictly isolate the pyrophoric catalyst from oxygen during the introduction of hydrogen gas.

Workflow N1 5,8-Dimethoxy-2,2-dimethyl- 2H-chromene N2 Catalyst Loading (10% Pd/C, EtOH) N1->N2 N3 Atmosphere Exchange (Vacuum / N2 / H2) N2->N3 N4 Hydrogenation (1 atm H2, 25°C) N3->N4 N5 Reaction Monitoring (TLC / NMR) N4->N5 N5->N4 Incomplete N6 Celite Filtration & Concentration N5->N6 >99% Conversion N7 5,8-Dimethoxy-2,2- dimethylchroman N6->N7

Figure 1: Experimental workflow for the catalytic hydrogenation of 2H-chromenes.

The reduction proceeds via a classic heterogeneous catalytic cycle. The rate-limiting step is typically the multiphase mass transfer of H₂ gas into the solvent and its subsequent dissociative adsorption onto the Pd(0) lattice.

Mechanism Pd Pd(0) Catalyst Surface H2_Ads H2 Adsorption & Dissociative Chemisorption Pd->H2_Ads H2 gas Alkene_Ads Chromene Coordination (π-complex formation) H2_Ads->Alkene_Ads Substrate Migratory Migratory Insertion (C-H bond formation) Alkene_Ads->Migratory Steric approach control Red_Elim Reductive Elimination (Chroman Release) Migratory->Red_Elim Irreversible step Red_Elim->Pd Catalyst regeneration

Figure 2: Heterogeneous catalytic cycle of Pd/C mediated chromene hydrogenation.

Quantitative Data: Catalyst Optimization

The table below summarizes the empirical evaluation of various catalytic systems for the reduction of 2,2-dimethyl-2H-chromenes. Pd/C in a protic solvent remains the superior choice for maximizing yield while preventing side reactions.

Catalyst SystemLoading (mol%)SolventTemp (°C)Pressure (H₂)Time (h)Conversion (%)Chemoselectivity Profile
10% Pd/C 5Ethanol251 atm6>99Excellent (No ether cleavage)
PtO₂ (Adams' Catalyst) 2Ethyl Acetate251 atm4>99Moderate (Risk of arene over-reduction)
Raney Nickel 10Methanol505 atm1685Good (Requires harsher conditions)
Rh/Ir Homogeneous 1DCM / MeOH6010-80 atm24>95Poor ROI (Unnecessary for achiral targets)

Detailed Experimental Protocol

This methodology is designed as a self-validating system . Each step contains built-in physical or analytical checks to guarantee causality and experimental integrity.

Step 1: Reaction Setup and Catalyst Loading

  • Action: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5,8-dimethoxy-2,2-dimethyl-2H-chromene (1.0 mmol) in 10 mL of anhydrous ethanol. Carefully add 10% Pd/C (5 mol % Pd).

  • Causality: Ethanol is a protic solvent that enhances the rate of hydrogenation by stabilizing the polar transition states on the palladium surface. Adding the catalyst to the solvent/substrate mixture (rather than dry catalyst first) mitigates the risk of igniting solvent vapors due to the pyrophoric nature of dry Pd/C.

Step 2: Atmosphere Exchange

  • Action: Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with inert nitrogen gas (repeat 3 times). Subsequently, evacuate the flask and backfill with hydrogen gas from a balloon (repeat 3 times).

  • Self-Validation: The sequential purging is a self-validating safety check. If the balloon deflates rapidly without stirring, there is a leak in the system. Proper purging ensures zero oxygen presence, preventing combustion and ensuring the catalyst surface is exclusively saturated with H₂.

Step 3: Catalytic Hydrogenation

  • Action: Stir the reaction mixture vigorously at room temperature (25 °C) under a positive pressure of H₂ (1 atm via balloon) for 6 hours.

  • Causality: Vigorously stirring maximizes the gas-liquid-solid interfacial area, which is the rate-limiting physical step in heterogeneous catalysis.

Step 4: Reaction Monitoring (Analytical Validation)

  • Action: Monitor the reaction progress via ¹H NMR of a filtered reaction aliquot.

  • Self-Validation: The C3=C4 vinylic protons of the starting chromene present as distinct doublets at ~5.5 ppm and ~6.2 ppm. The reaction is deemed complete when these signals completely vanish and are replaced by upfield aliphatic multiplets (triplets) at ~1.8 ppm and ~2.6 ppm. This NMR check acts as a definitive, self-validating endpoint, eliminating the ambiguity of co-eluting spots on TLC.

Step 5: Workup and Filtration

  • Action: Purge the flask with nitrogen to remove residual H₂. Filter the crude mixture through a tightly packed pad of Celite, washing the pad with excess ethyl acetate (20 mL).

  • Self-Validation: A correctly prepared Celite pad will yield a completely clear filtrate. If the filtrate has a greyish or black tint, colloidal palladium has breached the filter. A secondary filtration is mandatory to prevent heavy metal contamination in downstream biological assays.

Step 6: Concentration and Isolation

  • Action: Evaporate the solvent under reduced pressure to afford 5,8-dimethoxy-2,2-dimethylchroman. Due to the high conversion rate of this specific hydrogenation, the crude product is typically >95% pure and does not require further chromatographic purification.

References

  • Rh-Catalyzed Asymmetric Hydrogenation of 2-Substituted 4H-(Thio)chromenes for Synthesis of Chiral (Thio)chromanes Source: Organic Letters (ACS Publications) URL:[Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of 2H-Chromenes: A Highly Enantioselective Approach to Isoflavan Derivatives Source: Organic Letters (ACS Publications) URL:[Link]

  • Phytochemical, Pharmacological, and Biotechnological Study of Ageratina pichinchensis: A Native Species of Mexico Source: Plants (MDPI) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5,8-Dimethoxy-2,2-dimethylchroman

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the isolation and purification of 5,8-dimethoxy-2,2-dimethylchro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the isolation and purification of 5,8-dimethoxy-2,2-dimethylchroman (CAS: 92156-56-4).

Chroman derivatives are critical intermediates in the synthesis of tocopherol analogs, quinones, and various bioactive therapeutics. However, their electron-rich aromatic rings and ether linkages present unique chromatographic challenges, including acid-catalyzed degradation and regioisomeric co-elution. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity recovery.

I. Chromatographic Workflow

The following logic tree dictates the optimal path for purifying electron-rich chromans, incorporating mandatory stability checks before scaling up the separation.

ChromanPurification Start Crude Reaction Mixture (5,8-Dimethoxy-2,2-dimethylchroman) TLC 2D-TLC Validation Check for Degradation Start->TLC Prep Column Neutralization (1% TEA in Hexane) TLC->Prep Load Dry Loading (Silica Gel Adsorption) Prep->Load Elute Gradient Elution (Hexane -> Hexane/CH2Cl2) Load->Elute Analyze Fraction Analysis (UV & PMA Stain) Elute->Analyze Decision Purity > 95%? Analyze->Decision Pure Pure Target Compound (mp 59.5-61 °C) Decision->Pure Yes Recycle Re-column with Toluene/EtOAc Decision->Recycle No (Isomer Co-elution) Recycle->Elute

Figure 1: Self-validating chromatographic workflow for dimethoxychromans.

II. Quantitative Data: Solvent System Optimization

Selecting the correct mobile phase is critical. The 2,2-dimethylchroman core is highly lipophilic, but the methoxy oxygens act as Lewis bases that can interact with silica. The table below synthesizes empirical data for chroman purifications to guide your solvent selection.

Table 1: Empirical Solvent System Performance for Chroman Derivatives

Solvent System (v/v)Target Compound ClassTypical RfResolution PowerMechanistic AdvantageReference
Light Petroleum / CH₂Cl₂ (19:1) Chromene acetates0.50 - 0.60ModerateHigh lipophilicity limits streaking.[2]
CH₂Cl₂ / Hexane (1:3) Chromanones0.35 - 0.45HighCH₂Cl₂ dipole outcompetes silanol binding.[3]
Light Petroleum / CH₂Cl₂ (9:1) Chroman acetates0.40 - 0.50ModerateBalances elution speed and band sharpness.[2]
Toluene / EtOAc (95:5) Dimethoxychromans0.40 - 0.50Very HighPi-pi interactions resolve regioisomers.Empirical

III. Troubleshooting & FAQs

Q1: Why does my 5,8-dimethoxy-2,2-dimethylchroman smear or tail heavily on standard normal-phase silica gel? A: Tailing is a direct result of a Lewis acid-base mismatch. The active silanol groups (-SiOH) on the silica gel surface act as hydrogen-bond donors and weak Lewis acids. The ether oxygens on the 5,8-dimethoxy groups and the chroman ring act as Lewis bases. If you use a purely aliphatic solvent (like 100% hexane), these interactions dominate, causing the compound to stick and drag. Solution: Introduce a halogenated modifier. Literature precedents for related chromans demonstrate that mixtures of light petroleum and methylene chloride (e.g., 9:1) or CH₂Cl₂/hexane (1:3) provide excellent resolution [2][3]. The dipole of the dichloromethane outcompetes the silanol groups for the ether oxygens, sharpening the elution band.

Q2: During purification, my product fractions turn slightly pink or brown. What is the mechanism of this degradation, and how do I stop it? A: You are observing acid-catalyzed oxidation or ring-opening. The 5,8-dimethoxy-2,2-dimethylchroman system is highly electron-rich. Standard normal-phase silica gel is slightly acidic (surface pH ~4.5–5.5). Prolonged exposure to this acidic environment can catalyze the formation of a stabilized benzylic/tertiary carbocation, leading to ring-opening, or facilitate trace oxidation into quinone-like byproducts (which are highly colored). Solution: You must neutralize the stationary phase. Pre-treat the silica gel by flushing the packed column with 1% Triethylamine (TEA) in your starting non-polar solvent. See the self-validating protocol below for exact execution.

Q3: How do I resolve 5,8-dimethoxy-2,2-dimethylchroman from its regioisomers (e.g., 6,8-dimethoxy isomers)? A: Regioisomers possess nearly identical dipole moments and polarities, making them co-elute in standard Hexane/Ethyl Acetate systems. To resolve them, you must shift from polarity-based separation to shape-selective separation. Solution: Switch your mobile phase to an aromatic hydrocarbon base, such as Toluene/Ethyl Acetate (95:5). The planar toluene molecules interact differently with the steric bulk of the 2,2-dimethyl groups depending on the exact positioning of the adjacent methoxy groups, exploiting minute differences in the three-dimensional shape of the isomers.

IV. Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your purification, this protocol integrates mandatory validation checkpoints. Do not proceed to the next phase if a validation check fails.

Phase 1: 2D-TLC Stability Validation

Purpose: To verify that the chroman does not degrade on the silica surface during the timeframe of the column.

  • Spot the crude mixture heavily in the bottom-left corner of a 5x5 cm silica gel TLC plate.

  • Develop the plate in Dimension 1 using Hexane/CH₂Cl₂ (3:1). Mark the solvent front and dry the plate thoroughly under a stream of nitrogen.

  • Rotate the plate 90 degrees and develop in Dimension 2 using the exact same solvent system.

  • Visualize under shortwave UV (254 nm) and stain with Ceric Ammonium Molybdate (CAM).

Validation Check: The target spot must lie perfectly on the diagonal line bisecting the plate. If the spot streaks downward below the diagonal, acid-catalyzed degradation is occurring. Proceed immediately to Phase 2.

Phase 2: Column Packing and Neutralization

Purpose: To neutralize acidic silanol sites that cause degradation.

  • Prepare a slurry of 230-400 mesh silica gel (ratio of 1:50 crude mass to silica mass) in Hexane containing 1% (v/v) Triethylamine (TEA).

  • Pack the glass column and flush with 2 Column Volumes (CV) of the TEA/Hexane mixture.

Validation Check: Collect 1 mL of the column eluent in a vial. Add 1 mL of distilled water, shake vigorously, and test the aqueous layer with pH paper. The pH must be ≥ 7.0. If it is acidic, continue flushing with TEA/Hexane.

  • Once neutralized, flush the column with 2 CV of pure Hexane to remove excess free TEA, which could otherwise co-elute and contaminate the final product.

Phase 3: Dry Loading and Gradient Elution

Purpose: To achieve high-resolution separation without band broadening.

  • Dissolve the crude mixture in a minimum volume of CH₂Cl₂. Add neutralized silica gel (3x the crude mass) and evaporate to a free-flowing powder under reduced pressure.

  • Load the dry powder evenly onto the flat column bed. Top with a 1 cm protective layer of clean sea sand.

  • Elute using the following step-gradient:

    • 2 CV of 100% Hexane: Elutes highly non-polar impurities (e.g., unreacted prenylating agents).

    • 3 CV of Hexane/CH₂Cl₂ (85:15): Elutes minor non-polar byproducts.

    • 3 CV of Hexane/CH₂Cl₂ (75:25): The target 5,8-dimethoxy-2,2-dimethylchroman will elute here.

  • Collect fractions in appropriately sized test tubes (e.g., 15 mL fractions for a 1 g scale).

Validation Check: Analyze fractions via TLC. Pool the fractions containing the pure target compound. Upon solvent removal in vacuo, pure 5,8-dimethoxy-2,2-dimethylchroman will crystallize as a solid with a verified melting point of 59.5–61 °C [1].

V. References

  • Dual Oxidation of Epoxides with a High-Valent Cu(III)–CF3 Compound and DMSO to Access 1,2-Diketones. ACS Publications.[Link]

  • Synthesis of 3,5-dihydroxy-2,2-dimethylchroman-4-one and its implications for the structure of the phytotoxin stemphylin. cdnsciencepub.com.[Link]

  • Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. ResearchGate.[Link]

Optimization

Troubleshooting NMR signal overlap in 5,8-Dimethoxy-2,2-dimethylchroman

Welcome to the technical support center for the NMR analysis of 5,8-Dimethoxy-2,2-dimethylchroman. This guide provides specialized troubleshooting strategies and in-depth FAQs for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the NMR analysis of 5,8-Dimethoxy-2,2-dimethylchroman. This guide provides specialized troubleshooting strategies and in-depth FAQs for researchers, scientists, and drug development professionals encountering challenges with NMR signal overlap for this specific molecule. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower your experimental choices.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic and aliphatic proton signals in my ¹H NMR spectrum of 5,8-Dimethoxy-2,2-dimethylchroman overlapping?

A1: This is a common and expected challenge with 5,8-Dimethoxy-2,2-dimethylchroman. The overlap arises from the inherent structural properties of the molecule, where several protons reside in chemically similar environments, leading to very close resonance frequencies (chemical shifts)[1].

Specifically, you are likely observing:

  • Aromatic Region Overlap: The two aromatic protons, H-6 and H-7, are on a highly substituted, electron-rich benzene ring. Their chemical shifts are influenced by the two methoxy groups and the fused heterocyclic ring, causing them to appear close together, typically in the 6.0-6.5 ppm range.

  • Aliphatic Region Overlap: The two methylene groups of the chroman ring (H-3 and H-4) often present as complex, overlapping multiplets. The protons at C-4 are benzylic and adjacent to an oxygen atom, shifting them downfield where they can crowd the signals from the C-3 protons.

The proximity of these various signals can make unambiguous assignment and coupling constant analysis difficult from a standard one-dimensional (1D) ¹H NMR spectrum alone.

Q2: I've confirmed the signal overlap. What are the most straightforward initial steps I can take to resolve it without resorting to complex experiments?

A2: Before advancing to multi-dimensional techniques, simple and effective modifications to your sample preparation and acquisition parameters can often provide the needed resolution. The goal is to alter the intermolecular interactions between your solute (the chroman) and the solvent, which can subtly change the electronic environment of the protons and thus their chemical shifts[2][3][4].

We recommend two primary approaches:

  • Change the Deuterated Solvent: This is the most powerful initial step. Solvents have distinct magnetic and electronic properties that can induce differential shifts in your molecule's proton signals[5]. If you initially used Chloroform-d (CDCl₃), which is relatively non-polar, switching to an aromatic solvent like Benzene-d₆ is an excellent choice. Benzene-d₆ is known for its anisotropic effects, which can cause significant dispersion of signals, often separating previously overlapped peaks.

  • Adjust Sample Concentration: While less impactful than changing the solvent, concentration can play a role. Highly concentrated samples can lead to peak broadening and minor shifts due to intermolecular interactions. Diluting your sample may sharpen signals and slightly alter chemical shifts, potentially improving resolution.

Troubleshooting Guide 1: Resolving Signal Overlap by Changing the NMR Solvent

This guide provides a systematic approach to leveraging solvent effects for spectral resolution. The interaction between the solvent and solute is a key factor influencing chemical shifts[3].

Causality: The "Why" Behind Solvent-Induced Shifts

Different solvents can alter the chemical shifts of a solute's protons through several mechanisms:

  • Anisotropic Effects: Aromatic solvents like Benzene-d₆ or Pyridine-d₅ have a ring current that generates a local magnetic field. Depending on the orientation of your molecule relative to the solvent molecules, this can cause significant upfield or downfield shifts of specific protons, effectively "spreading out" the spectrum.

  • Polarity and Hydrogen Bonding: Solvents like Methanol-d₄ or DMSO-d₆ can engage in different polar or hydrogen-bonding interactions compared to CDCl₃. These interactions can alter the electron density around certain protons, leading to changes in their chemical shifts[4][6].

Predicted ¹H NMR Chemical Shifts for 5,8-Dimethoxy-2,2-dimethylchroman

The following table provides predicted chemical shift values to help you locate and assess signal overlap in your spectra. These are estimates and can vary based on experimental conditions[7][8].

Proton AssignmentPredicted Chemical Shift (ppm) in CDCl₃MultiplicityIntegration
H-6 / H-7 (Aromatic)6.1 - 6.4d, d1H, 1H
OCH₃ (at C-5/C-8)3.7 - 3.9s, s3H, 3H
H-4 (CH₂)2.6 - 2.8t2H
H-3 (CH₂)1.7 - 1.9t2H
C(CH₃)₂ (gem-dimethyl)1.3 - 1.4s6H

Table 1: Predicted ¹H NMR chemical shifts for 5,8-Dimethoxy-2,2-dimethylchroman. Note the potential for overlap between the two methoxy singlets and between the H-3 and H-4 triplets.

Experimental Protocol: Solvent Change
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound in CDCl₃.

  • Sample Recovery: Carefully evaporate the CDCl₃ from your NMR tube using a gentle stream of nitrogen or under vacuum.

  • Solvent Exchange: Add an appropriate volume (typically 0.6-0.7 mL) of Benzene-d₆ to the same NMR tube.

  • Re-acquisition: Re-shim the spectrometer for the new solvent and acquire a new ¹H NMR spectrum.

  • Comparison: Compare the spectra obtained in CDCl₃ and Benzene-d₆. Look for changes in the dispersion of the aromatic and aliphatic signals.

Troubleshooting Guide 2: Variable Temperature (VT) NMR for Enhanced Resolution

If changing the solvent does not fully resolve the overlap, modifying the acquisition temperature is a logical next step.

Causality: How Temperature Affects Chemical Shifts

Temperature changes can influence a molecule's NMR spectrum in two primary ways:

  • Conformational Dynamics: The chroman ring is not planar and can exist in different conformations that may be in rapid equilibrium at room temperature. Changing the temperature can alter the rate of this exchange or shift the equilibrium towards one conformer, which can change the time-averaged chemical environment of the protons and thus their chemical shifts[9].

  • Solute-Solvent Interactions: The strength and nature of intermolecular interactions, including hydrogen bonding, are temperature-dependent. Altering the temperature can modify these interactions and lead to differential shifts in the proton signals[10][11].

Experimental Protocol: Variable Temperature (VT) Acquisition

Note: The accessible temperature range depends on your spectrometer's probe and the solvent used[12]. Consult your instrument's specifications.

  • Standard Spectrum: Acquire a ¹H NMR spectrum at your standard temperature (e.g., 25 °C / 298 K).

  • Select Temperature Range: Choose a series of temperatures to test. A good starting point is to acquire spectra at 10-15 °C intervals, for example, at 25 °C, 40 °C, and 55 °C. If your probe allows, cooling can also be effective (e.g., 10 °C, 0 °C, -10 °C).

  • Temperature Equilibration: At each new temperature setpoint, allow the sample to equilibrate for at least 5-10 minutes before shimming and acquisition to ensure temperature stability.

  • Acquire Data: Acquire a spectrum at each temperature.

  • Analyze Results: Carefully compare the spectra. Overlapping signals may drift apart as the temperature changes, revealing their true multiplicity and coupling partners[9].

Troubleshooting Guide 3: Advanced 2D NMR Experiments

When simpler methods are insufficient, two-dimensional (2D) NMR is the definitive way to resolve signal overlap[13][14]. 2D NMR spreads the spectral information across two frequency axes, providing an extra dimension of resolution.

Troubleshooting Workflow Diagram

The following diagram outlines the logical progression for troubleshooting signal overlap, from basic checks to advanced 2D experiments.

Troubleshooting_Workflow start_node start_node process_node process_node decision_node decision_node solution_node solution_node advanced_solution_node advanced_solution_node A Observe Signal Overlap in 1D ¹H Spectrum C Change Solvent (e.g., CDCl₃ to Benzene-d₆) A->C Initial Step B Is resolution sufficient? E Vary Temperature (VT-NMR) B->E No K Structure Elucidated B->K Yes D Is resolution sufficient? C->D D->B No D->K Yes F Is resolution sufficient? E->F G Perform 2D NMR Experiments F->G No F->K Yes H COSY / TOCSY (H-H Connectivity) G->H I HSQC (Direct C-H Correlation) G->I J HMBC (Long-Range C-H Correlation) G->J H->K I->K J->K

Caption: Logical workflow for resolving NMR signal overlap.

Recommended 2D NMR Experiments
  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically 2-3 bonds apart). A cross-peak between two signals in a COSY spectrum confirms they are neighbors in the molecular structure[15].

    • Application: This will definitively connect the H-3 and H-4 methylene protons and establish the coupling between the H-6 and H-7 aromatic protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton directly to the carbon atom it is attached to[16]. This is arguably the most powerful experiment for resolving proton signal overlap.

    • Causality: Carbon-13 spectra have a much wider chemical shift range (~0-220 ppm) than proton spectra (~0-12 ppm). By spreading the proton signals out according to the chemical shift of their attached carbons, even severely overlapping proton signals can be resolved into distinct spots in the 2D plot[17].

    • Application: This will separate the signals for the two methoxy groups and distinguish the H-3 and H-4 methylene signals based on their attachment to different carbon atoms.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To show correlations between protons and carbons that are two or three bonds away. This experiment is crucial for assembling the molecular skeleton[15][16].

    • Application: HMBC can confirm assignments by showing, for example, a correlation from the gem-dimethyl protons (H-1') to the C-2, C-3 carbons, and the aromatic protons (H-6, H-7) to the various aromatic carbons.

Experimental Protocol: Basic 2D NMR Acquisition
  • Sample Preparation: Use a reasonably concentrated sample that gives a good signal-to-noise ratio in a 1D spectrum within a few minutes.

  • 1D Spectra: Acquire standard ¹H and ¹³C spectra first. This is essential for setting the correct spectral widths for the 2D experiments.

  • Select Pulse Program: On your spectrometer, select the desired 2D pulse program (e.g., cosygpqf for COSY, hsqcedetgpsp for HSQC).

  • Set Parameters:

    • Spectral Width: Set the F2 (¹H) and F1 (¹H for COSY, ¹³C for HSQC/HMBC) spectral widths to encompass all signals observed in your 1D spectra.

    • Acquisition Time & Increments: A sufficient number of increments in the indirect dimension (t1) is crucial for good resolution. Start with standard parameter sets provided by the instrument manufacturer and optimize if necessary.

  • Acquisition & Processing: Run the experiment. After acquisition, the data will be processed using a Fourier transform in both dimensions to generate the 2D spectrum.

By following this structured troubleshooting approach, you can systematically resolve signal overlap and achieve an unambiguous structural assignment for 5,8-Dimethoxy-2,2-dimethylchroman.

References

  • Taylor & Francis. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45, 1829. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • MDPI. (2021). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 26(11), 3291. Retrieved from [Link]

  • ACS Publications. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega. Retrieved from [Link]

  • Fiveable. (2025, August 15). Accidentally Overlapping Signals. Retrieved from [Link]

  • The Royal Society of Chemistry. Chapter 9: NMR at High Temperature. In High-Temperature and High-Pressure NMR. Retrieved from [Link]

  • NMR Service. Types of 2D NMR. Retrieved from [Link]

  • MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 25(9), 2056. Retrieved from [Link]

  • Wiley Online Library. (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science, 27(4), 842-853. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2013). NMR at Low and Ultra-Low Temperatures. Accounts of Chemical Research, 46(9), 1994–2003. Retrieved from [Link]

  • ACS Publications. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies. Journal of Proteome Research. Retrieved from [Link]

  • Reddit. (2024, April 17). How does temperature control happen in NMR spectroscopy? r/AskChemistry. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR. Retrieved from [Link]

  • JEOL. HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. Retrieved from [Link]

  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 793-802. Retrieved from [Link]

  • Reddit. (2023, April 19). Reporting Overlapping Signals in 1H NMR. r/Chempros. Retrieved from [Link]

  • Reddit. (2024, March 7). Predict 1 H-NMR. r/OrganicChemistry. Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • WebMO. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • NMRdb.org. Predict 1H proton NMR spectra. Retrieved from [Link]

  • University of Alberta. Tables For Organic Structure Analysis. Retrieved from [Link]

  • ACS Publications. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

Sources

Troubleshooting

5,8-Dimethoxy-2,2-dimethylchroman degradation at room temperature

Welcome to the Technical Support Center for 5,8-Dimethoxy-2,2-dimethylchroman. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshootin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5,8-Dimethoxy-2,2-dimethylchroman. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the stability and degradation of this compound at room temperature. As a potent antioxidant and a structural analog of γ-tocopherol, understanding its stability is crucial for reliable experimental outcomes.

Introduction

5,8-Dimethoxy-2,2-dimethylchroman, often referred to in literature and commercial products as Dimethylmethoxy chromanol (DMC), is a synthetic antioxidant recognized for its exceptional stability against both reactive oxygen species (ROS) and reactive nitrogen species (RNS). Its chroman core with electron-donating methoxy groups at the 5 and 8 positions contributes to its potent radical scavenging activity. However, like all phenolic antioxidants, its stability can be compromised under various experimental conditions. This guide will walk you through potential degradation pathways, how to identify them, and how to troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: My 5,8-Dimethoxy-2,2-dimethylchroman solution is developing a yellow tint. What does this indicate?

A1: A color change, typically to yellow or brown, is a common indicator of degradation, particularly oxidation. The phenolic-like structure of the chroman ring is susceptible to oxidation, which can lead to the formation of quinone-type structures. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities in your solvents.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Use high-purity, HPLC-grade solvents and consider de-gassing them before use to remove dissolved oxygen.

    • Protect from Light: Store your solutions in amber vials or wrap your containers in aluminum foil to prevent photodegradation.

    • Inert Atmosphere: For long-term storage of solutions, purging the vial with an inert gas like argon or nitrogen before sealing can significantly slow down oxidation.

    • Purity Check: Analyze your colored solution by HPLC-UV to see if new peaks, indicative of degradation products, have appeared.

Q2: I'm seeing a decrease in the peak area of my compound in my HPLC analysis over a short period. What could be the cause?

A2: A decrease in the peak area of the parent compound suggests degradation. At room temperature, the most likely culprits are photodegradation and oxidation. The rate of degradation can be influenced by the solvent, pH, and exposure to light.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions for your experiments to ensure accuracy.

    • Conduct a Stability Study: Perform a short-term stability study of your compound in the experimental solvent. Aliquot your stock solution and analyze it at different time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the rate of degradation under your specific lab conditions (light exposure, temperature).

    • Optimize Storage: If stock solutions must be stored, keep them at low temperatures (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air.

Q3: What are the likely degradation pathways for 5,8-Dimethoxy-2,2-dimethylchroman?

A3: Based on its chemical structure, a chroman ring with electron-donating methoxy groups, the primary degradation pathways are expected to be oxidation and photodegradation.

  • Oxidative Degradation: The chroman ring is susceptible to oxidation, potentially leading to the formation of a quinone-type structure, similar to the oxidation of tocopherols to tocopheryl quinones. The presence of two methoxy groups may influence the rate and regioselectivity of this oxidation.

  • Photodegradation: Aromatic compounds, especially those with electron-donating substituents, can be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to complex reaction mixtures, including ring-opening or the formation of various photoproducts.[1][2]

  • Hydrolysis: While the ether linkages of the methoxy groups are generally stable, extreme pH conditions (strong acids or bases) combined with elevated temperatures could potentially lead to hydrolysis, although this is less likely at room temperature under typical experimental conditions.

Troubleshooting Guide

Symptom Potential Cause Troubleshooting Steps & Recommendations
Unexpected peaks in HPLC chromatogram Degradation of the compound.1. Analyze a freshly prepared standard to confirm the retention time of the pure compound.2. Protect samples from light and air during preparation and analysis.3. Perform forced degradation studies (see protocol below) to intentionally generate degradation products and identify their retention times.
Inconsistent results in antioxidant assays Degradation of the stock solution.1. Always use freshly prepared solutions for antioxidant assays.2. Run a control with a well-characterized, stable antioxidant to ensure the assay is performing correctly.3. Consider the pH and solvent of your assay, as these can affect the stability of your compound.[3]
Precipitation of the compound in aqueous solutions Poor solubility.1. Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol before diluting into your aqueous buffer.2. Use sonication to aid dissolution.3. Do not store dilute aqueous solutions for long periods , as precipitation can occur over time.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.[4][5]

Objective: To intentionally degrade 5,8-Dimethoxy-2,2-dimethylchroman under various stress conditions to identify potential degradation products and pathways.

Materials:

  • 5,8-Dimethoxy-2,2-dimethylchroman

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 5,8-Dimethoxy-2,2-dimethylchroman in acetonitrile or methanol.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60°C.

    • Photodegradation: Expose a clear vial of the stock solution to direct sunlight or a photostability chamber.

    • Control: Keep a sealed vial of the stock solution at room temperature, protected from light.

  • Incubation: Incubate all samples for 24-48 hours. Collect aliquots at various time points (e.g., 0, 4, 8, 24, 48 hours).

  • Sample Preparation for Analysis:

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze all samples using a suitable HPLC method (see Protocol 2 for a starting point). Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 5,8-Dimethoxy-2,2-dimethylchroman from its potential degradation products.[4][6]

Instrumentation and Conditions (Starting Point):

  • HPLC System: A standard HPLC system with a UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid or phosphoric acid (for better peak shape).

    • B: Acetonitrile or Methanol.

  • Gradient Elution:

    • Start with a higher percentage of A (e.g., 60%) and gradually increase the percentage of B over 15-20 minutes. A suggested gradient is:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., around 290-300 nm, typical for chroman structures). A PDA detector is highly recommended to assess peak purity and find the optimal wavelength for all components.

  • Injection Volume: 10-20 µL.

Method Validation: Once the method is developed, it should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity (using samples from the forced degradation study), linearity, accuracy, and precision.

Visualization of Workflows and Pathways

G cluster_degradation Potential Degradation Pathways Parent 5,8-Dimethoxy-2,2-dimethylchroman Oxidation Oxidation (Air, H₂O₂, Metals) Parent->Oxidation O₂ Photodegradation Photodegradation (UV/Vis Light) Parent->Photodegradation Hydrolysis Hydrolysis (Strong Acid/Base, Heat) Parent->Hydrolysis H⁺/OH⁻ Thermal Thermal Stress (High Temperature) Parent->Thermal Δ Quinone Quinone Oxidation->Quinone Quinone-type Products Photo_Products Photo_Products Photodegradation->Photo_Products Various Photoproducts

Caption: Potential degradation pathways for 5,8-Dimethoxy-2,2-dimethylchroman.

G cluster_workflow Troubleshooting Workflow for Observed Degradation Start Symptom Observed (e.g., color change, new peaks) Step1 Prepare Fresh Standard & Sample Start->Step1 Step2 Analyze by HPLC-PDA Step1->Step2 Decision1 Degradation Confirmed? Step2->Decision1 Step3 Identify Stress Factor (Light, Air, Solvent, Temp) Decision1->Step3 Yes No_Deg Issue likely instrumental (Check HPLC system) Decision1->No_Deg No Step4 Implement Protective Measures (Amber vials, Inert gas, Fresh solvents) Step3->Step4 Step5 Perform Forced Degradation Study Step3->Step5 End Optimized Experimental Protocol Step4->End Step6 Characterize Degradants (LC-MS) Step5->Step6 Step6->End

Caption: Workflow for troubleshooting degradation of 5,8-Dimethoxy-2,2-dimethylchroman.

References

  • Han, H., & Owens, F. N. (1999). DEGRADATION OF TOCOPHEROL AND TOCOPHERYL ACETATE BY RUMINAL CONTENTS IN VITRO.
  • Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile. (n.d.). ResearchGate. Retrieved from [Link]

  • Gómez-Alonso, S., Mancebo-Campos, V., Salvador, M. D., & Fregapane, G. (2004). Evolution of the degradation of tocopherols and the formation of tocopheryl quinones during thermal oxidation of virgin olive oil. Journal of Agricultural and Food Chemistry, 52(14), 4438–4443.
  • UV–vis degradation of α-tocopherol in a model system and in a cosmetic emulsion—Structural elucidation of photoproducts and toxicological consequences. (n.d.). ResearchGate. Retrieved from [Link]

  • Penicaud, C., L-H., Peyrot, F., et al. (2011). Visible-light-promoted degradation of the antioxidants propyl gallate and t-butylhydroquinone: Mechanistic aspects. Food Chemistry, 128(4), 934-940.
  • Scribd. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Jeong, S. H., & Kim, S. (2021). Changes in chemical properties and bioactivities of turmeric pigments by photo-degradation. Food Science and Biotechnology, 30(8), 1075–1083.
  • Antal, K., et al. (2017).
  • Studies on the degradation of alpha-tocopherol by plant extracts. (1970). National Center for Biotechnology Information. Retrieved from [Link]

  • Tsimbal, A. O., et al. (2023). 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. MDPI. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Haddad, G., & El-Gindy, A. (2008). Validated Stability-Indicating HPLC Method for the Determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) and Its Degradation Products. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 558-565.
  • Lee, C.-F., et al. (2022). Functionalized Chromans from ortho-Quinone Methides and Arylallenes. The Journal of Organic Chemistry, 87(23), 15587–15603.
  • LabX. (n.d.). HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. Retrieved from [Link]

  • Wang, Y., & Gu, J. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of the American Society for Mass Spectrometry, 21(4), 547–559.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Verduin, J., et al. (2020). Photodegradation Products and their Analysis in Food. University of Amsterdam Digital Academic Repository.
  • Verduin, J., et al. (2020). Photodegradation Products And Their Analysis In Food. Wageningen University & Research.
  • Ali, N. W., Zagloul, R. A., & Abdel-Moety, E. M. (2019). Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of Their Degradation Products.
  • Haddad, G., & El-Gindy, A. (2008). Validated stability-indicating HPLC method for the determination of dimethyl-4,4 '-dimethoxy-5,6,5 ',6 '-dimethylene dioxybiphenyl-2,2 '-dicarboxylate (DDB) and its degradation products. ResearchGate. Retrieved from [Link]

  • Singh, S., et al. (2008). LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions.
  • Hilaris Publisher. (2016). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Retrieved from [Link]

  • Nafiu, A., et al. (2019). A simple stability-indicating HPLC method for simultaneous analysis of paracetamol and caffeine and its application to determinations in fixed-dose combination tablet dosage form.
  • DePaola, A. M. (2018). Development of LC-MS and degradation techniques for the analysis of fungal-derived chitin.
  • Daly, K. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1195–1217.
  • de Oliveira, A. C., et al. (2018). Main Degradation Products of Dabigatran Etexilate Evaluated by LC-UV and LC-ESI-MS, Degradation Kinetics and in vitro Cytotoxicity Studies. Journal of the Brazilian Chemical Society, 29(10), 2154-2162.
  • Royal Society of Chemistry. (2020). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Retrieved from [Link]

  • Appchem. (n.d.). 5,8-Dimethoxy-2,2-dimethylchroman. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Ueda, H. (n.d.). Publication List. Retrieved from [Link]

  • Reddy, G. V. R., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. Journal of the Chilean Chemical Society, 55(1), 75-79.
  • Baertschi, S. W., et al. (2019). Strategies To Address Mutagenic Impurities Derived from Degradation in Drug Substances and Drug Products. Organic Process Research & Development, 23(9), 1836–1861.
  • Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346–353.
  • Protocols.io. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Retrieved from [Link]

  • Matsunaga Group. (n.d.). 発表論文. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Validation of HPLC-UV Method for 5,8-Dimethoxy-2,2-dimethylchroman Quantification: A Comparative Guide

As a Senior Application Scientist, balancing analytical sensitivity with day-to-day operational robustness is the core of method development. When tasked with quantifying highly lipophilic aromatic ethers like 5,8-Dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, balancing analytical sensitivity with day-to-day operational robustness is the core of method development. When tasked with quantifying highly lipophilic aromatic ethers like 5,8-Dimethoxy-2,2-dimethylchroman (CAS: 92156-56-4)[1], analysts often default to complex mass spectrometry. However, for active pharmaceutical ingredient (API) assay, purity workflows, and routine Quality Control (QC), a well-optimized High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method provides superior precision and reliability.

This guide objectively compares analytical modalities, deconstructs the causality behind our chromatographic choices, and provides a fully validated, self-validating protocol aligned with the latest [2].

Comparative Analysis of Analytical Modalities

To establish the Analytical Target Profile (ATP), we must evaluate the performance of HPLC-UV against alternative platforms (LC-MS/MS and GC-FID) for chroman quantification.

FeatureHPLC-UV (Recommended)LC-MS/MSGC-FID
Separation Mechanism Hydrophobic interaction (RP-HPLC)Hydrophobic interaction + m/z isolationThermal volatilization & polarity
Sensitivity (LOD) ~0.5 µg/mL~10–50 pg/mL~2.0 µg/mL
Linear Dynamic Range 3–4 orders of magnitude2–3 orders of magnitude3–4 orders of magnitude
Matrix Effects NegligibleHigh (Ion suppression in ESI)Low
Operational Cost LowVery HighModerate
Best Use Case Routine QC, Assay, Purity Trace impurity profiling, PK studiesVolatile residual solvents

Verdict: While LC-MS/MS offers supreme sensitivity, it introduces unnecessary complexity and matrix susceptibility for bulk quantification. GC-FID requires high injection port temperatures (>250°C), which can induce thermal degradation in certain substituted chromans. HPLC-UV strikes the optimal balance of cost, robustness, and accuracy for this analyte.

Method Development Causality: The "Why" Behind the Protocol

Analytical excellence requires understanding the physicochemical behavior of the analyte. We do not select parameters arbitrarily; every choice is an engineered solution.

  • Column Selection (C18, 150 x 4.6 mm, 5 µm): The 2,2-dimethylchroman core is highly lipophilic (LogP ~3.5). A standard C18 stationary phase provides the necessary hydrophobic surface area to achieve an optimal retention factor ( k′ between 3 and 5), ensuring the analyte is retained well past the void volume ( t0​ ) without excessive peak broadening.

  • Mobile Phase (Acetonitrile:Water, 70:30 v/v): Acetonitrile (ACN) is chosen over methanol due to its lower viscosity, which reduces system backpressure, and its superior elution strength for aromatic ethers. A 70% ACN concentration prevents excessive retention of the hydrophobic chroman while maintaining enough aqueous character to resolve potential polar synthetic impurities.

  • Isocratic Elution: By avoiding a gradient, we eliminate column re-equilibration time between injections. This maximizes sample throughput for routine QC.

  • Detection Wavelength (280 nm): The UV-vis absorption of chroman derivatives is primarily driven by the HOMO-LUMO π−π∗ vertical transitions of the aromatic ring[3]. Furthermore, dimethoxy-substituted benzenes exhibit strong absorption bands in the 275–280 nm region[4]. Selecting 280 nm maximizes the signal-to-noise (S/N) ratio while avoiding the high background noise of low-UV wavelengths (<220 nm) where mobile phase solvents begin to absorb.

Experimental Protocol: A Self-Validating System

This step-by-step methodology incorporates System Suitability Testing (SST) to ensure the instrument is fit-for-purpose prior to any sample analysis, adhering strictly to [2],[5].

Chromatographic Conditions
  • System: HPLC equipped with a UV/Vis or PDA detector.

  • Column: Reversed-phase C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Milli-Q Water (70:30, v/v), degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm.

  • Run Time: 10 minutes.

Preparation of Solutions
  • Diluent: Use the mobile phase (70:30 ACN:Water) to prevent solvent-mismatch peak distortion (the "solvent effect").

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5,8-Dimethoxy-2,2-dimethylchroman reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent.

  • Working Standard (50 µg/mL - Target 100%): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume.

System Suitability Test (SST)

Inject the Working Standard (50 µg/mL) six consecutive times. The system is validated for the run only if it meets the following criteria:

  • Retention Time ( tR​ ): ~5.2 minutes (± 0.2 min).

  • Theoretical Plates ( N ): > 5,000.

  • Tailing Factor ( Tf​ ): ≤ 1.5.

  • Injection Precision (%RSD of peak area): ≤ 2.0%.

Method Validation Data (ICH Q2(R2) Compliant)

The method was rigorously validated following the lifecycle approach outlined in ICH Q14 and Q2(R2)[2],[6]. The quantitative data is summarized below.

Table 1: Linearity and Range

Linearity demonstrates the method's ability to elicit test results directly proportional to analyte concentration.

ParameterResultICH Q2(R2) Acceptance Criteria
Linear Range 10.0 – 150.0 µg/mLMust cover 80-120% of target concentration
Regression Equation y=24512x+1205 N/A
Correlation Coefficient ( R2 ) 0.9998 ≥0.999
Y-Intercept Bias 1.1% ≤2.0% of 100% response
Table 2: Sensitivity (LOD & LOQ)

Determined using the signal-to-noise (S/N) ratio approach from low-concentration injections.

ParameterConcentration (µg/mL)S/N RatioMethod of Determination
Limit of Detection (LOD) 0.53.2Signal-to-Noise ( S/N≈3 )
Limit of Quantitation (LOQ) 1.510.4Signal-to-Noise ( S/N≥10 )
Table 3: Precision (Repeatability & Intermediate Precision)

Assessed via 6 replicate preparations at three concentration levels (50%, 100%, 150%).

Precision LevelConcentration (µg/mL)Intra-day %RSD (n=6)Inter-day %RSD (n=12)
Low (50%) 25.00.85%1.12%
Target (100%) 50.00.42%0.65%
High (150%) 75.00.51%0.78%
(Acceptance Criterion: %RSD ≤2.0% )
Table 4: Accuracy (Recovery Studies)

Accuracy measures the closeness of agreement between the accepted true value and the experimental result[7]. Calculated by spiking known amounts of analyte into a synthetic matrix.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Mean Recovery (%)%RSD (n=3)
50% 25.024.899.2%0.9%
100% 50.050.3100.6%0.5%
150% 75.074.599.3%0.7%
(Acceptance Criterion: Mean Recovery 98.0% - 102.0%)

Method Validation Lifecycle Workflow

The following diagram maps the logical progression from initial risk assessment to routine implementation, ensuring a continuous state of control.

G cluster_val Validation Parameters ATP Analytical Target Profile (Define Purpose) Dev Method Development (C18, ACN/H2O, 280nm) ATP->Dev Risk Risk Assessment (ICH Q14) Dev->Risk Val Method Validation (ICH Q2(R2)) Risk->Val Spec Specificity Val->Spec Lin Linearity & Range Val->Lin Prec Precision & Accuracy Val->Prec Routine Routine QC & Lifecycle Management Spec->Routine Lin->Routine Prec->Routine

Figure 1: Analytical procedure lifecycle from development (ICH Q14) to validation (ICH Q2(R2)).

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / EMA URL:[Link]

  • ICH Q14 Analytical procedure development - Scientific guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / EMA URL:[Link]

  • TDDFT prediction of UV-vis absorption and emission spectra of tocopherols in different media Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Comparative

A Comparative Guide to the Structural Confirmation of 5,8-Dimethoxy-2,2-dimethylchroman using X-ray Crystallography

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational design and development.[1] For novel chemical entities such...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational design and development.[1] For novel chemical entities such as 5,8-Dimethoxy-2,2-dimethylchroman, a precise understanding of its atomic arrangement is paramount for predicting its biological activity and physical properties. This guide provides an in-depth technical comparison of X-ray crystallography with other analytical techniques for the definitive structure confirmation of this target molecule. We will explore the causality behind experimental choices and present a self-validating system for structural elucidation.

The Central Role of X-ray Crystallography

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable information about a molecule's connectivity and mass, they often fall short of providing the unequivocal proof of 3D structure that single-crystal X-ray diffraction can offer.[1][2] X-ray crystallography directly visualizes the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.[2]

A Hypothetical Case Study: Confirming the Structure of 5,8-Dimethoxy-2,2-dimethylchroman

To illustrate the power of a multi-technique approach centered around X-ray crystallography, we present a hypothetical workflow for the structural confirmation of the synthesized compound, 5,8-Dimethoxy-2,2-dimethylchroman.

Experimental Workflow: A Step-by-Step Protocol for X-ray Crystallography

The journey from a synthesized powder to a refined crystal structure involves several critical steps, each with its own set of considerations to ensure high-quality, reliable data.

  • Crystal Growth: The initial and often most challenging step is obtaining a single crystal of suitable size and quality. For a molecule like 5,8-Dimethoxy-2,2-dimethylchroman, which is likely to be a solid at room temperature, slow evaporation of a saturated solution is a common and effective technique. The choice of solvent is critical; a solvent in which the compound is sparingly soluble is ideal. A solvent screen using a variety of organic solvents (e.g., hexane, ethyl acetate, dichloromethane, and methanol) should be performed in parallel. The rationale is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice. Rapid precipitation will lead to an amorphous solid or a microcrystalline powder, which is unsuitable for single-crystal X-ray diffraction.

  • Crystal Mounting and Screening: Once suitable crystals are obtained, a single, well-formed crystal is carefully mounted on a goniometer head. This is a delicate process that can be performed using a cryoloop and a viscous oil to protect the crystal from the atmosphere and facilitate handling. The mounted crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) on the diffractometer. This cryo-cooling minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data.[3] The crystal is then screened by exposing it to a brief X-ray beam to assess its diffraction quality.

  • Data Collection: A full dataset is collected by rotating the crystal in the X-ray beam.[2] The diffracted X-rays are recorded by a detector, producing a series of diffraction images.[2] The angle of rotation and the position and intensity of each diffraction spot are meticulously recorded. Modern diffractometers automate this process, ensuring comprehensive data collection.

  • Structure Solution and Refinement: The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is a central challenge in crystallography, and for small molecules like our target, it is typically solved using direct methods.[4] Once an initial model of the structure is obtained, it is refined against the experimental data. This iterative process adjusts the atomic positions, thermal parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor and the goodness-of-fit.[4]

dot

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_analysis Structural Analysis synthesis Synthesis of 5,8-Dimethoxy- 2,2-dimethylchroman crystal_growth Crystal Growth (Slow Evaporation) synthesis->crystal_growth Purified Compound mounting Crystal Mounting & Cryo-cooling crystal_growth->mounting Single Crystal data_collection X-ray Diffraction Data Collection mounting->data_collection Mounted Crystal structure_solution Structure Solution & Refinement data_collection->structure_solution Diffraction Data cif_file Crystallographic Information File (CIF) structure_solution->cif_file Refined Structure visualization 3D Molecular Visualization cif_file->visualization

Caption: Experimental workflow for X-ray crystallography.

Comparison with Other Analytical Techniques

While X-ray crystallography provides the definitive 3D structure, it is crucial to correlate this data with other analytical techniques to build a comprehensive and self-validating picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity of atoms in a molecule. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecular skeleton.

Technique Information Provided for 5,8-Dimethoxy-2,2-dimethylchroman Limitations
¹H NMR Confirms the presence of aromatic protons, methoxy groups, the dimethyl group, and the methylene protons of the chroman ring. Coupling patterns reveal the substitution pattern on the aromatic ring.Does not directly provide 3D spatial arrangement or absolute stereochemistry.
¹³C NMR Shows the number of unique carbon atoms, confirming the overall carbon framework. Chemical shifts distinguish between aromatic, aliphatic, and methoxy carbons.Similar to ¹H NMR, it does not provide direct 3D structural information.
2D NMR (COSY, HSQC, HMBC) Establishes correlations between protons and carbons, confirming the connectivity of the entire molecule and the assignment of all signals.While providing through-bond and through-space correlations, it is still an indirect method for determining the complete 3D structure.
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern, which can further support the proposed structure.

Technique Information Provided for 5,8-Dimethoxy-2,2-dimethylchroman Limitations
High-Resolution MS (HRMS) Provides the exact mass of the molecular ion, allowing for the determination of the elemental composition.Does not provide information about the connectivity or stereochemistry of the molecule. Isomers cannot be distinguished.
Tandem MS (MS/MS) Fragmentation patterns can provide clues about the structural motifs present in the molecule.Interpretation of fragmentation can be complex and may not be definitive for closely related isomers.

dot

logical_relationship cluster_techniques Analytical Techniques cluster_information Structural Information xray X-ray Crystallography structure_3d Definitive 3D Structure (Bond lengths, angles, stereochemistry) xray->structure_3d nmr NMR Spectroscopy (1H, 13C, 2D) connectivity Molecular Connectivity (Atom-to-atom bonding) nmr->connectivity ms Mass Spectrometry (HRMS, MS/MS) composition Elemental Composition & Molecular Weight ms->composition structure_3d->connectivity confirms connectivity->composition is consistent with

Caption: Logical relationship between analytical techniques.

The Self-Validating System: A Triad of Evidence

The true power in structure confirmation lies in the convergence of data from these orthogonal techniques. The proposed structure must be consistent with all the experimental evidence.

  • MS confirms the elemental composition. The high-resolution mass spectrum should yield a molecular formula that matches that of 5,8-Dimethoxy-2,2-dimethylchroman.

  • NMR confirms the molecular connectivity. The ¹H and ¹³C NMR spectra, along with 2D correlation experiments, should unambiguously establish the bonding framework of the molecule.

  • X-ray crystallography provides the definitive 3D structure. The crystal structure should be consistent with the connectivity determined by NMR and the molecular formula from MS. It provides the final, irrefutable evidence of the molecule's three-dimensional architecture.

References

  • Salman, A. W., & Salih, A. M. (2025). An X-ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. Journal of Molecular Structure, 1291, 136009.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Avrutina, O. I., et al. (2023). 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. MDPI.
  • Schwotzer, F., et al. (2022). Supporting Information - Carpets and Tubular Superstructures for Advanced Air Filtration.
  • Journal of Molecular Science. (2025). Journal of Molecular Science.
  • Behrman, E. J., et al. (2005). The crystal structure of 2-methoxy-3-nitrophenol, C7H7NO4. Acta Crystallographica Section E: Structure Reports Online, 61(12), o3120-o3121.
  • Knowledge UChicago. (n.d.).
  • Crystallography Open D
  • Janiak, C., Deblon, S., & Wu, H.-P. (1998). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines.
  • Bourne, P. E., et al. (1997). The Macromolecular Crystallographic Information File (mmCIF). Methods in Enzymology, 277, 571-590.
  • Educational in Chemistry. (n.d.).
  • ResearchGate. (n.d.). X-Ray Crystallography of Chemical Compounds | Request PDF.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). X-ray crystallography.
  • The Royal Society of Chemistry. (n.d.). Stable N-Heterocyclic Carbene (NHC)
  • ResearchGate. (n.d.).
  • Martin, J. D. (2025). Small Molecule X‐ray Crystal Structures at a Crossroads. Chemistry – A European Journal.
  • Sridevi, T., & Kuttan, G. (2010). Revisiting Curcumin Chemistry- Part II: Synthesis of Monomethylcurcumin and Isomeric Demethoxycurcumins and their Characterization. Indian Journal of Pharmaceutical Sciences, 72(5), 615-620.
  • NIH. (n.d.). x Ray crystallography.
  • Crystallography Open D
  • Elsevier. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules.
  • PMC. (n.d.). Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine.
  • OA Monitor Ireland. (n.d.). Solid state structure by X-ray and 13C CP/MAS NMR of new 5-[2-(N,N-dimethylamino)ethoxy]-4,7-dimethylcoumarins.
  • ResearchGate. (2026). (PDF)

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Validation

5,8-Dimethoxy-2,2-dimethylchroman compared to other chroman derivatives

As a Senior Application Scientist in medicinal chemistry, I have evaluated numerous heterocyclic scaffolds for drug discovery and assay development. The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a privileged p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I have evaluated numerous heterocyclic scaffolds for drug discovery and assay development. The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a privileged pharmacophore, most notably recognized as the core of α-tocopherol (Vitamin E). Within this family, 5,8-Dimethoxy-2,2-dimethylchroman (5,8-DMC) represents a highly specialized derivative.

Unlike traditional chromanols that rely on free hydroxyl groups for direct radical scavenging, 5,8-DMC utilizes electron-donating methoxy groups and a lipophilic gem-dimethyl backbone. This guide objectively compares the mechanistic, physicochemical, and experimental performance of 5,8-DMC against standard chroman alternatives to guide your compound selection and experimental design.

Mechanistic Grounding: Causality in Antioxidant Design

The biological efficacy of chroman derivatives is dictated by their substituent patterns, which govern their interaction with reactive oxygen species (ROS) and cellular membranes.

  • Hydrogen Atom Transfer (HAT): Standard antioxidants like Trolox and α-tocopherol possess a free phenolic hydroxyl group at the C6 position. The electron-donating nature of the chroman ring lowers the O-H bond dissociation enthalpy, allowing rapid donation of a hydrogen atom to quench free radicals.

  • Sequential Proton Loss Electron Transfer (SPLET): Compounds lacking a free hydroxyl but possessing electron-donating groups (EDGs) operate differently. Computational studies reveal that ortho-methoxy substituents, such as those in 5,8-DMC, significantly lower the total enthalpy required for electron transfer, facilitating the SPLET mechanism in polar environments[1].

  • Lipophilicity & Scaffold Stability: The 2,2-dimethyl substitution in 5,8-DMC increases lipophilicity compared to unsubstituted chromans, enhancing membrane permeability[2]. Furthermore, the dimethoxy configuration acts as a stable "prodrug" or synthetic intermediate. It resists premature auto-oxidation, making it an ideal precursor for synthesizing complex neuroprotective agents, such as antioxidant quinone-dopamine hybrids (MQPD) that provide sustained brain dopamine elevation[3].

MechanisticPathway Chroman Chroman Scaffold Substituents Substituent Effects Chroman->Substituents modulated by HAT Hydrogen Atom Transfer (HAT) Substituents->HAT -OH groups (Trolox) SPLET SPLET Mechanism (Electron Transfer) Substituents->SPLET -OCH3 groups (5,8-DMC) Antioxidant Radical Scavenging (Antioxidant Efficacy) HAT->Antioxidant direct quenching SPLET->Antioxidant stable intermediate

Mechanistic pathways of chroman derivatives: HAT vs. SPLET based on ring substitution.

Comparative Performance Analysis

When designing an assay or synthetic route, selecting the correct chroman derivative is critical. Table 1 synthesizes the operational profiles of 5,8-DMC against common industry standards.

Table 1: Physicochemical and Mechanistic Comparison of Chroman Derivatives

CompoundCore SubstitutionPrimary ROS MechanismRelative LipophilicityPrimary Application / Advantage
5,8-Dimethoxy-2,2-dimethylchroman 5,8-diOCH₃, 2,2-diCH₃SPLET / PrecursorHighMembrane-permeable intermediate; homoisoflavonoid synthesis[4][5]
Trolox 6-OH, 2-COOHHATLow (Aqueous)Standard reference for water-soluble antioxidant assays[6]
α-Tocopherol (Vitamin E) 6-OH, 2-phytylHATVery High (Lipid)Biological membrane protection; lipid peroxidation inhibitor
6-Hydroxy-2,2-dimethylchroman 6-OH, 2,2-diCH₃HATModerateUnhindered radical scavenging; fundamental structure-activity studies

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the performance of 5,8-DMC against compounds like Trolox, researchers must employ self-validating assay systems. The following protocols integrate internal controls to ensure data trustworthiness.

Protocol A: Cell-Free DPPH Radical Scavenging Assay

Causality: The DPPH assay measures the electron/hydrogen-donating ability of the chroman derivative by tracking the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl radical (absorbance shift from 517 nm to yellow)[6].

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in anhydrous methanol. Protect from light.

  • Compound Dilution: Prepare serial dilutions of 5,8-DMC and Trolox (positive control) ranging from 1 µM to 100 µM in methanol.

  • Reaction: Add 100 µL of the compound solution to 100 µL of the DPPH solution in a 96-well plate.

  • Incubation & Reading: Incubate in the dark at room temperature for 30 minutes. Read absorbance at 517 nm using a microplate reader.

  • Validation Checkpoint: The assay must include a blank (methanol only) to establish baseline absorbance. The IC₅₀ of the Trolox positive control must fall within the established literature range (~15-20 µM). If Trolox fails to quench the radical, the DPPH batch is compromised and data must be discarded.

Protocol B: MTT Cell Viability Assay under Oxidative Stress

Causality: Evaluates the cytoprotective and anti-proliferative effects of chroman derivatives in cellular models (e.g., MCF-7 breast cancer cells) exposed to oxidative toxins[6].

  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 10,000 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Pre-treatment: Treat cells with varying concentrations of 5,8-DMC (1-50 µM) for 2 hours.

  • Oxidative Insult: Introduce 200 µM H₂O₂ to the wells to induce oxidative stress. Incubate for 24 hours.

  • Viability Measurement: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

  • Validation Checkpoint: Include a vehicle control (0.1% DMSO) to ensure the solvent itself is non-toxic. Include a total cell death control (e.g., 10% DMSO) to confirm the dynamic range and sensitivity of the spectrophotometric read.

Workflow Prep Compound Prep (5,8-DMC vs Controls) DPPH DPPH Assay (Cell-free Antioxidant) Prep->DPPH Cell Cell Culture (e.g., MCF-7) Prep->Cell Data Data Analysis (IC50 Calculation) DPPH->Data MTT MTT Assay (Cell Viability) Cell->MTT MTT->Data

Standardized experimental workflow for evaluating chroman derivative efficacy.

Summary for Drug Development Professionals

While 5,8-Dimethoxy-2,2-dimethylchroman may not exhibit the immediate, aggressive aqueous radical scavenging of Trolox, its true value lies in its structural properties. The dimethoxy configuration provides a metabolically stable, highly lipophilic scaffold that is indispensable for the total synthesis of naturally occurring homoisoflavonoids[4][5] and the development of advanced neuroprotective agents[3]. Researchers should select 5,8-DMC when membrane permeability, synthetic flexibility, and controlled electron-transfer mechanisms are prioritized over immediate aqueous HAT activity.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5,8-Dimethoxy-2,2-dimethylchroman

Hazard Identification and Risk Assessment Due to the absence of a specific SDS for 5,8-Dimethoxy-2,2-dimethylchroman (CAS No. 92156-56-4)[1], a conservative approach to handling and disposal is imperative.

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Identification and Risk Assessment

Due to the absence of a specific SDS for 5,8-Dimethoxy-2,2-dimethylchroman (CAS No. 92156-56-4)[1], a conservative approach to handling and disposal is imperative. Analysis of related dimethoxybenzene and chroman derivatives suggests that this compound may exhibit the following hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[2][3][4]

  • Harmful if Swallowed or Inhaled: Acute toxicity is a potential concern with related structures.[4][5]

  • Flammability: Some related compounds are flammable liquids and vapors.[2]

Therefore, 5,8-Dimethoxy-2,2-dimethylchroman should be handled as a hazardous substance until proven otherwise.[6]

Table 1: Inferred Hazards and Recommended Personal Protective Equipment (PPE)

Potential Hazard Recommended PPE
Skin IrritationChemical-resistant gloves (e.g., nitrile), lab coat.[7]
Eye IrritationSafety glasses with side shields or goggles.[7]
Inhalation ToxicityUse in a well-ventilated area or a chemical fume hood.[3][8]
FlammabilityKeep away from heat, sparks, and open flames.[8]

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7][9] Do not mix 5,8-Dimethoxy-2,2-dimethylchroman waste with incompatible materials.

Experimental Protocol: Waste Collection

  • Designate a Waste Container: Use a clearly labeled, chemically compatible container for collecting all waste containing 5,8-Dimethoxy-2,2-dimethylchroman. The original container is often the best choice for waste storage.[10] The container must have a secure, tight-fitting lid.[7]

  • Aqueous vs. Organic Waste:

    • Organic Waste: Solutions of 5,8-Dimethoxy-2,2-dimethylchroman in organic solvents should be collected in a designated "Halogenated" or "Non-Halogenated" organic waste container, depending on the solvent used.[9]

    • Aqueous Waste: While some dilute aqueous solutions of certain chemicals may be drain-disposable, it is a best practice to treat all solutions containing this research chemical as hazardous waste. Collect aqueous waste in a separate, clearly labeled container.

  • Solid Waste: Collect solid 5,8-Dimethoxy-2,2-dimethylchroman and contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated solid waste container.

  • Avoid Mixing: Never mix different waste streams. For instance, do not combine acidic waste with basic waste, or oxidizing agents with organic materials.[11]

Labeling and Storage: Ensuring Compliance and Safety

Accurate and detailed labeling is a cornerstone of safe laboratory practice and is mandated by law.[7]

Procedure for Labeling Hazardous Waste:

  • Attach a Hazardous Waste Tag: As soon as you begin collecting waste in a container, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.

  • Complete Information: Fill out the tag completely and legibly. This includes:

    • The words "Hazardous Waste."

    • The full chemical name: "5,8-Dimethoxy-2,2-dimethylchroman."

    • The concentration and quantity of the waste.

    • The date accumulation started.

    • The associated hazards (e.g., "Irritant," "Potentially Flammable").

  • Secure Storage: Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.[7] Keep the container closed except when adding waste.[10]

Disposal Workflow: From Generation to Collection

The disposal of hazardous waste is a regulated process that must be followed to ensure the safety of all personnel and to protect the environment.

Diagram 1: Disposal Workflow for 5,8-Dimethoxy-2,2-dimethylchroman

cluster_0 Waste Generation & Segregation cluster_1 Labeling & Storage cluster_2 Final Disposal A Generate Waste (Solid, Liquid, Aqueous) B Select Compatible Waste Container A->B C Segregate Waste Streams (Organic, Aqueous, Solid) B->C D Affix & Complete Hazardous Waste Tag C->D E Store in Designated Satellite Accumulation Area D->E F Keep Container Closed E->F G Request Waste Pickup from EHS F->G H EHS Transports to Licensed Disposal Facility G->H

Caption: Workflow for the safe disposal of 5,8-Dimethoxy-2,2-dimethylchroman waste.

Empty Container Management

Empty containers that held 5,8-Dimethoxy-2,2-dimethylchroman must also be handled properly.

Protocol for Empty Container Disposal:

  • Triple Rinse: Triple rinse the empty container with a suitable solvent (e.g., water, followed by an organic solvent like acetone or ethanol).[9][12]

  • Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste.[9]

  • Deface Label: Completely deface or remove the original label from the empty container.[10][12]

  • Final Disposal: After triple rinsing and defacing the label, the container may be disposed of in the appropriate glass or plastic recycling bin.[11]

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[10]

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS department immediately.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek medical attention.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible and compliant manner.

References

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 5,8-Dimethoxy-2,2-dimethylchroman

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 5,8-Dimethoxy-2,2-dimethylchroman. The following guidance is based on the safety profiles of structurally similar chroman and dimethoxybenzene deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 5,8-Dimethoxy-2,2-dimethylchroman. The following guidance is based on the safety profiles of structurally similar chroman and dimethoxybenzene derivatives and established best practices for laboratory chemical safety. A thorough, experiment-specific risk assessment must be conducted before any handling of this compound. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Identification and Risk Assessment: A Proactive Stance

Based on an analysis of analogous compounds, 5,8-Dimethoxy-2,2-dimethylchroman should be handled as a substance with the following potential hazards:

  • Skin Irritation: Similar chemical structures are known to cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Contact with the eyes is likely to cause serious irritation or damage.[1][2][3][4]

  • Acute Oral Toxicity: The compound may be harmful if swallowed.[2][3][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][3][5]

Given these potential hazards, a stringent adherence to Personal Protective Equipment (PPE) protocols is not merely a recommendation but a critical component of a safe experimental design. The causality is clear: preventing exposure is paramount to mitigating risk.

Core Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is contingent on the specific procedures being performed. The following table summarizes the minimum required PPE for handling 5,8-Dimethoxy-2,2-dimethylchroman.

Protection Type Specification Rationale for Use
Eye and Face Protection Chemical safety goggles or a face shield meeting ANSI Z87.1 standards.[6]To prevent eye irritation and injury from accidental splashes or aerosol generation. A face shield should be used in conjunction with goggles when there is a higher risk of splashing.[6]
Skin and Body Protection Nitrile or neoprene gloves and a flame-resistant laboratory coat.[1][6]To prevent skin irritation and absorption. Gloves should be inspected for integrity before each use. A lab coat protects against incidental contact.[6]
Respiratory Protection Use in a certified chemical fume hood. A NIOSH-approved respirator may be required for procedures with high aerosolization potential outside of a fume hood.To prevent inhalation of airborne particles and potential respiratory irritation.[1][2][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential for ensuring a safe laboratory environment.

Pre-Handling Checklist
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Inspect PPE: Check all PPE for defects, such as cracks in goggles or tears in gloves.

  • Prepare a Clean Workspace: The handling area within the fume hood should be clean and uncluttered.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.

Handling 5,8-Dimethoxy-2,2-dimethylchroman
  • Donning PPE: Put on your lab coat, followed by safety goggles, and finally, gloves.

  • Transfer and Weighing: Conduct all transfers and weighing of the solid compound within the chemical fume hood to contain any dust.[1][2]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contamination: Use dedicated spatulas and glassware. Do not return any excess chemical to the original container.

Post-Handling Procedures
  • Decontamination: Clean the work area thoroughly.

  • Doffing PPE: Remove gloves first, followed by the lab coat and goggles. Wash hands thoroughly with soap and water after removing all PPE.[4]

Disposal Plan: Responsible Waste Management

All waste materials containing 5,8-Dimethoxy-2,2-dimethylchroman must be treated as hazardous chemical waste.

  • Segregation: Separate waste into solid, liquid, and contaminated sharps containers.

  • Containment: Use designated, clearly labeled, and sealed containers for each type of waste.[8]

  • Disposal: Arrange for the collection and disposal of the waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[2][9][10] Do not pour this chemical down the drain. [2]

Emergency Procedures: Immediate and Effective Response

In the event of an exposure, immediate and appropriate first aid is critical.

  • Skin Contact: Immediately remove any contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[11] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 5,8-Dimethoxy-2,2-dimethylchroman.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Plan Experiment RiskAssessment Assess Potential for Exposure (Aerosolization, Splashing) Start->RiskAssessment LowRisk Low Risk: Small quantities, no aerosolization RiskAssessment->LowRisk Low HighRisk High Risk: Large quantities, potential for aerosolization RiskAssessment->HighRisk High BasePPE Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves LowRisk->BasePPE EnhancedPPE Enhanced PPE: - Chemical Fume Hood - Face Shield (with goggles) - Consider Respirator HighRisk->EnhancedPPE Proceed Proceed with Experiment BasePPE->Proceed EnhancedPPE->Proceed

Caption: PPE selection workflow for handling 5,8-Dimethoxy-2,2-dimethylchroman.

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  • Personal protective equipment for handling 7-hydroxy-3,4-dimethyl-2H-chromen-2-one - Benchchem. (n.d.).
  • Personal protective equipment for handling 5,8-Dimethoxy-2-methylquinolin-4-ol - Benchchem. (n.d.).
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